N-[(2-chlorophenyl)methyl]-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
This compound features a 2-chlorobenzyl group linked to an acetamide moiety via a sulfanyl (–S–) bridge, which connects to a 9-methyl-substituted pyrido[1,2-a][1,3,5]triazin-4-one heterocycle. The 2-chlorophenyl substituent likely contributes to lipophilicity, influencing solubility and membrane permeability.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c1-11-5-4-8-22-15(11)20-16(21-17(22)24)25-10-14(23)19-9-12-6-2-3-7-13(12)18/h2-8H,9-10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCAERIKGABWIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 2-chlorobenzylamine, which is then reacted with 2-chloroacetyl chloride to form the corresponding amide. This intermediate is further reacted with 9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-thiol under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: This compound may have potential as a biochemical probe to study enzyme activity or protein interactions.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Key structural differences and similarities with evidence-derived analogs are summarized below:
Key Observations :
- Sulfanyl (–S–) and thio (–S–) groups in the target and compound 5.6 may confer similar redox stability but differ in steric bulk due to the pyridotriazine vs. pyrimidine rings.
- The 2-chlorophenyl group in the target contrasts with dichlorophenyl (5.6) or sulfamoylphenyl (13a), altering lipophilicity and steric hindrance .
Spectroscopic and Analytical Comparisons
Infrared (IR) Spectroscopy:
- Target Compound: Expected peaks include C=O (acetamide and pyridotriazinone, ~1670–1660 cm⁻¹), C–S (sulfanyl, ~700–600 cm⁻¹), and aromatic C–Cl (~785 cm⁻¹) .
- Compound 6m : Shows C=O (1678 cm⁻¹), C–Cl (785 cm⁻¹), and C–O (1136 cm⁻¹) from naphthyloxy.
- Compound 13a : Features C≡N (2214 cm⁻¹) and dual C=O (1664 cm⁻¹), absent in the target.
Nuclear Magnetic Resonance (NMR):
- Compound 5.6 : SCH2 protons resonate at δ 4.12 (s, 2H), comparable to the target’s SCH2CO group (likely δ 3.8–4.2).
- Compound 13a : Aromatic protons (δ 7.20–7.92) and NH signals (δ 10.13–11.93) suggest similarities in acetamide environments.
Mass Spectrometry (MS):
Physicochemical and Potential Bioactivity Insights
- Lipophilicity : The 2-chlorophenyl group in the target may enhance membrane permeability over 13a’s sulfamoylphenyl .
- Solubility : Pyridotriazine’s polarity could improve aqueous solubility compared to naphthyloxy-containing 6m .
- Electronic Effects : The pyridotriazine’s electron-deficient core may favor interactions with biological targets over pyrimidines or triazoles.
Biological Activity
N-[(2-chlorophenyl)methyl]-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 330.77 g/mol. The structural representation includes a chlorophenyl group and a pyrido-triazine moiety which contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies: Compounds containing a pyrido-triazine structure demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL depending on the specific derivative tested .
Anticancer Activity
The compound has shown promise in cancer research:
- Cell Line Studies: In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that derivatives of this compound can induce apoptosis and inhibit cell proliferation. The half-maximal inhibitory concentration (IC50) values were reported between 20 to 50 μM for these cell lines .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- Cholinesterase Inhibition: Similar compounds have shown significant inhibition of acetylcholinesterase (AChE) with IC50 values comparable to known inhibitors like physostigmine. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
Research Findings
| Activity Type | Test Organism/Cell Line | IC50/MIC Values | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC: 10–50 μg/mL | |
| Anticancer | MCF-7 | IC50: 20–50 μM | |
| Enzyme Inhibition | AChE | IC50: Comparable to physostigmine |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study investigated the antimicrobial efficacy of various triazine derivatives against clinical isolates. The results indicated that certain substitutions on the triazine ring significantly enhanced antibacterial activity.
- Anticancer Mechanisms : Research focused on the mechanism of action in breast cancer cells revealed that this compound induces apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
- Neuroprotective Effects : A study examining neuroprotective effects showed that compounds similar to N-[(2-chlorophenyl)methyl]-2-(pyrido-triazine) exhibited protective effects against oxidative stress in neuronal cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
